Chloroneb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.86e-05 M

At 25 °C: 115 g/kg acetone, 89 g/kg xylene, 118 g/kg dimethylformamide, 133 g/kg dichloromethane

In water, 8.0 mg/L @ 25 °C

Synonyms

Canonical SMILES

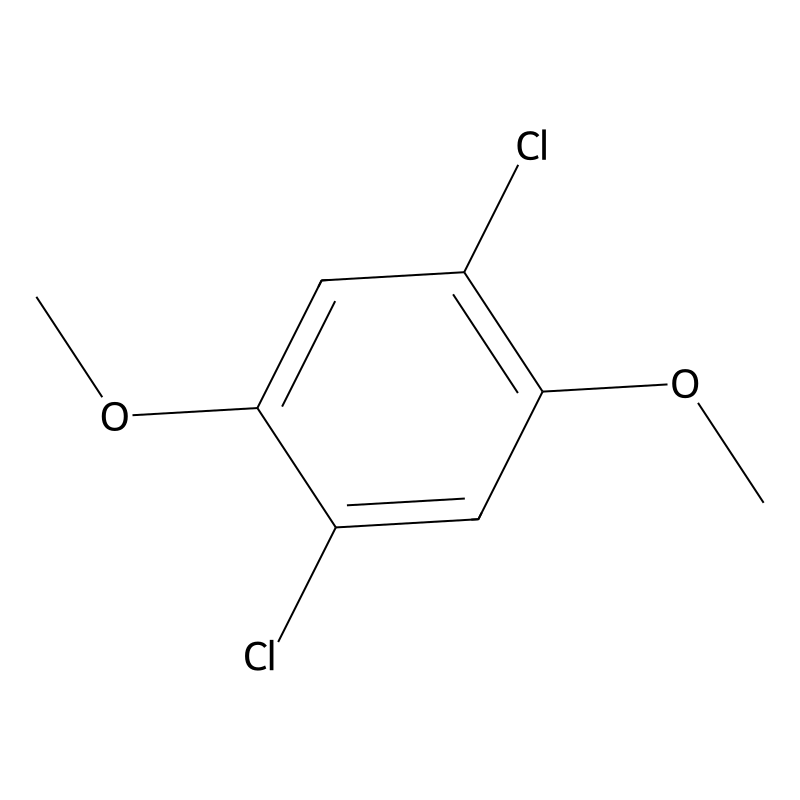

Chloroneb, also known by the chemical formula 1,4-dichloro-2,5-dimethoxybenzene, is a broad-spectrum fungicide used in scientific research for its ability to control various fungal diseases in plants []. Studies have shown it to be effective against a range of fungal pathogens, including those that cause damping-off in seedlings, snow mold on turfgrass, and Pythium blight [].

Mechanism of Action

The exact mechanism by which chloroneb inhibits fungal growth is still being elucidated, but research suggests it may interfere with DNA polymerization within the fungus. This disrupts the fungus's ability to replicate and grow, ultimately leading to its death.

Research Applications

Chloroneb is a valuable tool for researchers studying plant pathology. Here are some specific research applications:

- Evaluating fungicide efficacy: Researchers can use chloroneb as a benchmark fungicide to compare the effectiveness of new antifungal compounds.

- Understanding fungal resistance mechanisms: Studying how fungi develop resistance to chloroneb can help researchers develop strategies to manage fungicide resistance in the field.

- Investigating the environmental fate of fungicides: Research can track the breakdown and movement of chloroneb in soil and water systems to assess its potential environmental impact [].

Chloroneb is an organic compound with the chemical formula C₈H₈Cl₂O₂. It is classified as a dinitrophenyl ether and is characterized by its stability under various conditions, including high temperatures and in the presence of dilute acids or alkalis . The compound is utilized primarily in agricultural settings to control fungal diseases in crops.

Chloroneb acts as a broad-spectrum fungicide by disrupting fungal cell wall synthesis. It inhibits the formation of a key component called chitin, which is essential for maintaining the structural integrity of fungal cells. This ultimately leads to the death of the fungus.

- Toxicity: Chloroneb is classified as a Category IV pesticide for oral, dermal, and inhalation exposure, indicating low acute toxicity []. However, it is classified as a dermal sensitizer, meaning it can cause allergic skin reactions with repeated exposure [].

- Flammability: Non-flammable []

- Reactivity: No significant reactivity hazards reported []

Chloroneb can be synthesized through several chemical methods. One common approach involves the reaction of 2-chloro-4-nitrophenol with chloroacetyl chloride. This reaction typically requires specific conditions such as controlled temperature and the presence of catalysts to yield the desired product efficiently. The synthesis is well-documented in chemical literature and can be optimized for industrial production.

The primary application of Chloroneb is as a fungicide in agriculture. It is employed to manage fungal diseases in various crops, enhancing yield and quality. Beyond agriculture, Chloroneb has potential applications in research settings due to its unique biological activity against certain pathogens.

Research indicates that Chloroneb interacts specifically with mitochondrial components in sensitive organisms. This binding leads to significant disruption of cellular respiration pathways, which is a critical aspect of its fungicidal activity . Furthermore, studies have assessed its ecological impact due to its toxicity to aquatic organisms, emphasizing the need for careful application practices to mitigate environmental risks .

Chloroneb shares similarities with several other fungicides and compounds used in agricultural practices. Here are some notable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Thiophanate-methyl | C₁₃H₁₅N₃O₄S | Systemic fungicide effective against a wide range of fungi. |

| Benomyl | C₁₃H₁₈N₂O₄S | Broad-spectrum fungicide with systemic properties; metabolized to carbendazim. |

| Propiconazole | C₁₃H₁₅ClN₂O | Triazole fungicide that inhibits ergosterol synthesis; effective against various pathogens. |

Uniqueness of Chloroneb: Chloroneb's unique mechanism involving mitochondrial membrane binding distinguishes it from many other fungicides that primarily target cell wall synthesis or ergosterol production. Its stability under diverse conditions further enhances its effectiveness in agricultural applications.

Molecular Structure and Configuration

Chloroneb exhibits a distinctive molecular architecture characterized by its systematic substitution pattern on the benzene ring. The compound possesses the molecular formula C8H8Cl2O2 with a molecular weight of 207.054 g/mol and a monoisotopic mass of 205.990 g/mol [1] [2] [3] [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1,4-dichloro-2,5-dimethoxybenzene, reflecting its precise substitution pattern [1] [5] [6].

The structural configuration reveals a benzene ring bearing two chlorine atoms at the 1,4-positions and two methoxy groups at the 2,5-positions, creating a symmetrical arrangement that influences the compound's chemical behavior. The Chemical Abstracts Service registry number 2675-77-6 uniquely identifies this compound in chemical databases [1] [7] [2] [4]. The Simplified Molecular Input Line Entry System representation COC1=CC(=C(C=C1Cl)OC)Cl provides a linear notation of the molecular structure [8] [7] [4].

The International Chemical Identifier string InChI=1S/C8H8Cl2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 offers a standardized method for representing the compound's structure [2] [9] [3] [4]. The corresponding InChI Key PFIADAMVCJPXSF-UHFFFAOYSA-N serves as a compressed, fixed-length representation of the molecular structure [1] [2] [9] [3] [4].

Physical Properties

Physical State and Appearance

Chloroneb manifests as a white to tan solid or beige powder under standard ambient conditions [10]. The compound exhibits a characteristic musty odor that aids in its identification [10]. The physical appearance may vary slightly depending on purity levels and storage conditions, with color variations ranging from white to light tan [10].

Melting and Boiling Points

The thermal properties of chloroneb demonstrate its moderate stability under normal conditions. The melting point range extends from 128°C to 130°C, equivalent to 271°F to 275°F [5] [10] [6]. These values indicate relatively strong intermolecular forces within the crystalline structure, likely attributed to the presence of both halogen and ether functional groups.

The compound exhibits a boiling point of 268°C (514°F) at standard atmospheric pressure of 760 mmHg [10] . This relatively high boiling point reflects the compound's molecular weight and intermolecular interactions, making it suitable for applications requiring thermal stability at moderate temperatures. The thermal decomposition temperature remains unspecified in current literature, though the compound demonstrates stability up to 514°F under normal atmospheric conditions [10].

Solubility Parameters

Chloroneb demonstrates highly variable solubility characteristics across different solvents, reflecting its mixed hydrophilic and lipophilic properties. In aqueous systems, the compound exhibits limited solubility of 2.09 × 10⁻² g/L at 20°C, equivalent to approximately 0.021 g/L [5] [6]. This low water solubility results from the hydrophobic nature of the chlorinated aromatic ring system, despite the presence of methoxy groups.

Organic solvents demonstrate significantly enhanced dissolution capabilities for chloroneb. Chloroform shows the highest solubility at 284 g/L at 20°C, followed by benzene at 189 g/L [5] [6]. Acetone provides moderate solubility at 140 g/L, while alcoholic solvents show reduced dissolution capacity with ethanol achieving 15.9 g/L and methanol reaching 15.5 g/L [5] [6]. Petroleum ether demonstrates the lowest organic solvent solubility at 14.6 g/L [5] [6].

The solubility pattern reflects the compound's chemical structure, with halogenated and aromatic solvents providing superior dissolution due to similar intermolecular interactions. The reduced solubility in polar protic solvents like alcohols suggests limited hydrogen bonding capability despite the presence of methoxy oxygen atoms.

Vapor Pressure and Volatility

Chloroneb exhibits moderate volatility characteristics with a vapor pressure of 3 × 10⁻³ mm Hg at 25°C, as determined by Physical-Analytical Inc. methods [5] [6]. This vapor pressure value indicates significant volatility potential, suggesting the compound can readily transition to the gaseous phase under environmental conditions.

The relatively high volatility contributes to the compound's tendency for atmospheric transport and potential for drift during application. This property has implications for environmental fate and transport behavior, as noted in regulatory assessments indicating proneness to drift due to high volatility [12].

Chemical Reactivity

Stability Parameters

Chloroneb demonstrates notable chemical stability under standard storage and handling conditions. The compound remains stable at temperatures up to 514°F (268°C), in aqueous solutions containing dilute acids or alkalis, and in common organic solvents [10]. This stability profile makes it suitable for various formulation and application scenarios.

The compound belongs to the reactive group classifications of ethers and aryl halides, indicating potential reactivity patterns associated with these functional groups [1]. Despite this classification, chloroneb shows resistance to many common chemical transformations under normal environmental conditions.

Degradation Pathways

Chloroneb undergoes specific degradation processes primarily through microbial action in soil environments. The primary degradation pathway involves demethylation reactions carried out by soil microorganisms, particularly fungi and bacteria [13]. This process converts chloroneb to 2,5-dichloro-4-methoxyphenol through the removal of one methoxy group [13].

Interestingly, chloroneb represents the only known pesticide compound that undergoes both degradation and resynthesis by microorganisms [13]. Some soil microorganisms, including species responsible for initial degradation, can remethylate the degradation product 2,5-dichloro-4-methoxyphenol back to chloroneb [13]. However, this resynthesis process affects less than 20% of the degraded material, indicating net degradation over time [13].

The compound demonstrates susceptibility to microbial decomposition in soil under moist conditions, while maintaining stability in dry environments [10]. This moisture-dependent degradation pattern influences environmental persistence and fate in various soil systems.

Spectroscopic Characteristics

Mass Spectrometry Data

Mass spectrometry analysis of chloroneb reveals distinctive fragmentation patterns characteristic of chlorinated aromatic compounds. The electron ionization mass spectrum shows several prominent peaks that provide structural information about the molecule and its fragmentation behavior.

The base peak appears at mass-to-charge ratio 191 with 99.99% relative intensity, likely representing the loss of a methyl group from the molecular ion to form [M-CH3]⁺ [1]. The molecular ion region shows peaks at m/z 206 (71.12% intensity) and 208 (48.49% intensity), representing the molecular ion [M]⁺ and potentially protonated molecular ion [M+H]⁺ [1].

The isotope pattern manifests at m/z 193 with 65.59% relative intensity, reflecting the natural abundance of chlorine isotopes in the molecule [1]. A significant fragment appears at m/z 141 (29.61% intensity), indicating loss of both chlorine atoms and methoxy groups through various fragmentation pathways [1].

These fragmentation patterns align with expected behavior for chlorinated aromatic ethers, showing preferential loss of alkoxy groups and chlorine atoms under electron ionization conditions. The presence of multiple peaks in the molecular ion region confirms the chlorine isotope contribution to the mass spectrum.

Nuclear Magnetic Resonance Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information about chloroneb, though comprehensive data remains limited in current literature sources. The compound contains distinct proton environments that would produce characteristic chemical shifts in proton nuclear magnetic resonance spectroscopy.

The methoxy groups attached to the aromatic ring would typically appear as singlets in the 3.8-4.0 ppm region, characteristic of aromatic methyl ethers. The aromatic protons, influenced by the electron-withdrawing chlorine substituents and electron-donating methoxy groups, would appear in the 6.5-7.5 ppm region with specific coupling patterns determined by the substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal distinct carbon environments including aromatic carbons, methoxy carbons, and carbons bearing chlorine or oxygen substituents. The symmetrical substitution pattern would reduce the number of unique carbon signals compared to asymmetrically substituted analogs.

Infrared Spectroscopy Analysis

Infrared spectroscopy of chloroneb reveals characteristic absorption bands corresponding to its functional groups and structural features. The compound exhibits typical aromatic carbon-hydrogen stretching vibrations, which, due to the presence of electron-withdrawing chlorine substituents, may appear at frequencies higher than 3000 cm⁻¹, contrary to typical saturated carbon-hydrogen stretches [14].

The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, characteristic of substituted benzene rings. The carbon-oxygen stretching vibrations from the methoxy groups manifest in the 1000-1300 cm⁻¹ region, with specific frequencies depending on the electronic environment created by adjacent substituents.

Carbon-chlorine stretching vibrations occur at relatively low frequencies, typically in the 600-800 cm⁻¹ range for aromatic chlorine compounds [14]. These peaks often show high intensity due to the significant dipole moment changes during vibration, as noted in studies of halogenated organic compounds [14].

The fingerprint region below 1500 cm⁻¹ contains numerous absorption bands characteristic of the specific substitution pattern and molecular framework. Out-of-plane bending vibrations of aromatic hydrogen atoms provide additional structural confirmation, appearing in the 700-900 cm⁻¹ region with patterns specific to the 1,4-disubstituted benzene ring system.

Chloroneb production in industrial settings employs several well-established synthetic pathways, each offering distinct advantages in terms of yield, cost-effectiveness, and operational efficiency. The primary commercial route involves the direct chlorination of 1,4-dimethoxybenzene (hydroquinone dimethyl ether), which serves as the fundamental aromatic substrate for introducing chlorine atoms at the desired positions [1] [2] [3].

The most widely implemented industrial synthesis utilizes electrophilic aromatic substitution mechanisms where chlorine gas reacts with 1,4-dimethoxybenzene under controlled conditions. This process typically employs Lewis acid catalysts such as iron(III) chloride or aluminum chloride to facilitate the chlorination reaction [1] [3]. The reaction proceeds through the formation of an electrophilic chlorine species that attacks the electron-rich aromatic ring at positions ortho to the methoxy groups, ultimately yielding 1,4-dichloro-2,5-dimethoxybenzene [2].

An alternative industrial approach involves the use of calcium hypochlorite as an in-situ chlorine source, combined with acetic acid as a proton donor [4]. This method generates chlorine gas within the reaction mixture, providing better control over chlorine concentration and reducing handling hazards associated with pure chlorine gas. The reaction temperature is maintained between 75-85°C to optimize both reaction rate and selectivity [4].

A third synthetic route employs hydrogen chloride in aprotic solvents such as diethyl ether or benzene, starting from p-benzoquinone as the initial substrate [5]. This method operates at lower temperatures (0-25°C) and offers advantages in terms of reduced side product formation and improved product purity [5]. The process involves the controlled addition of hydrogen chloride to the quinone structure, followed by subsequent reduction and methylation steps.

| Route | Starting Material | Chlorinating Agent | Temperature Range (°C) | Catalyst/Conditions |

|---|---|---|---|---|

| Direct Chlorination of p-Dimethoxybenzene | 1,4-dimethoxybenzene (hydroquinone dimethyl ether) | Chlorine gas (Cl2) | 50-150 | Iron(III) chloride or aluminum chloride |

| Electrophilic Aromatic Chlorination | 1,4-dimethoxybenzene | Chlorine gas with Lewis acid catalyst | 25-100 | Lewis acid catalysts |

| Hypochlorite-Based Chlorination | 1,4-dimethoxybenzene | Calcium hypochlorite with acetic acid | 75-85 | Acetic acid as proton source |

| Alternative Synthetic Route via Quinone | p-benzoquinone and hydrogen chloride | Hydrogen chloride in aprotic solvent | 0-25 | Aprotic solvent (diethyl ether, benzene) |

Chemical Intermediates and Precursors

The synthesis of chloroneb requires several key chemical intermediates and precursors, each meeting stringent purity specifications to ensure optimal reaction outcomes and final product quality. The primary starting material, 1,4-dimethoxybenzene (CAS 150-78-7), serves as the aromatic backbone for the chlorination process [7]. This compound is typically produced through the methylation of hydroquinone using dimethyl sulfate or methyl iodide under basic conditions [7] [8].

Hydroquinone (1,4-dihydroxybenzene, CAS 123-31-9) represents the fundamental precursor for 1,4-dimethoxybenzene synthesis [8]. The conversion involves treating hydroquinone with methylating agents such as dimethyl sulfate in the presence of potassium hydroxide or sodium hydroxide, achieving high yields of the desired dimethoxy product [7] [8].

The chlorinating agents employed in industrial processes include chlorine gas (CAS 7782-50-5) as the primary halogenating reagent, requiring purity levels exceeding 99.5% to prevent contamination with hydrogen chloride or other halogen compounds [1]. Iron(III) chloride (CAS 7705-08-0) and aluminum chloride (CAS 7446-70-0) function as Lewis acid catalysts, promoting the electrophilic character of chlorine and facilitating selective aromatic substitution [1] [3].

Alternative chlorinating systems utilize calcium hypochlorite (CAS 7778-54-3) as a convenient chlorine source for in-situ generation applications [4]. This approach reduces the need for handling pressurized chlorine gas while maintaining effective chlorination capabilities.

| Chemical Name | CAS Number | Molecular Formula | Function in Synthesis | Purity Requirements (%) |

|---|---|---|---|---|

| 1,4-Dimethoxybenzene | 150-78-7 | C8H10O2 | Primary starting material/aromatic substrate | ≥98 |

| Hydroquinone | 123-31-9 | C6H6O2 | Precursor for dimethoxybenzene synthesis | ≥99 |

| p-Benzoquinone | 106-51-4 | C6H4O2 | Alternative starting material | ≥97 |

| Dimethyl sulfate | 77-78-1 | C2H6O4S | Methylating agent for hydroquinone | ≥98 |

| Chlorine gas | 7782-50-5 | Cl2 | Primary chlorinating agent | ≥99.5 |

| Iron(III) chloride | 7705-08-0 | FeCl3 | Lewis acid catalyst | ≥98 |

| Aluminum chloride | 7446-70-0 | AlCl3 | Alternative Lewis acid catalyst | ≥98 |

| Calcium hypochlorite | 7778-54-3 | Ca(ClO)2 | Chlorine source for in-situ generation | ≥70 |

Manufacturing Processes

Industrial chloroneb manufacturing involves a series of carefully controlled unit operations designed to maximize yield while ensuring consistent product quality. The process typically begins with raw material preparation, where incoming chemicals undergo rigorous quality verification including moisture content determination, purity analysis, and impurity profiling [9]. Materials must meet stringent specifications, with moisture content maintained below 0.1% and purity levels exceeding 98% for critical starting materials [9].

The chlorination reaction stage represents the core of the manufacturing process, conducted in jacketed glass-lined or stainless steel reactors equipped with efficient agitation systems [1]. Temperature control systems maintain reaction temperatures within ±2°C of the target value, typically ranging from 50-150°C depending on the specific synthetic route employed [1]. Pressure control systems monitor reactor pressure between 1-3 atmospheres, with safety relief systems activated at predetermined pressure thresholds [9].

Product separation employs multiple techniques including filtration, liquid-liquid extraction, and distillation to isolate crude chloroneb from reaction by-products and unreacted starting materials [9]. The separation process typically operates at temperatures between 20-40°C to prevent thermal decomposition of the product while maintaining efficient mass transfer rates.

Purification procedures utilize recrystallization techniques employing ethanol-water solvent systems to achieve the required purity specifications [9]. Solvent recovery systems capture and recycle purification solvents, achieving recovery efficiencies exceeding 95% to minimize waste generation and reduce operating costs.

The crystallization process involves controlled cooling from elevated temperatures to 0-5°C, with seeding techniques employed to control crystal nucleation and growth [9]. Proper crystal formation ensures optimal particle size distribution and improves downstream processing characteristics.

Final drying operations utilize vacuum drying systems operating at 40-60°C under reduced pressure to remove residual moisture and solvents [9]. The dried product undergoes particle size classification through screening systems using mesh sizes between 100-200 to achieve uniform particle size distribution.

| Process Stage | Key Parameters | Typical Conditions | Critical Control Points |

|---|---|---|---|

| Raw Material Preparation | Material purity verification, moisture content control | Moisture <0.1%, purity >98% | Water content, impurity levels |

| Chlorination Reaction | Chlorine flow rate, reaction temperature, pH monitoring | 50-150°C, 1-3 atm pressure | Chlorine excess, reaction completion |

| Temperature Control | Heating/cooling systems, temperature uniformity | ±2°C temperature control | Hot spot prevention, uniform heating |

| Product Separation | Filtration, liquid-liquid extraction | Filtration at 20-40°C | Complete phase separation |

| Purification | Recrystallization, solvent recovery | Ethanol/water recrystallization | Solvent purity, recovery efficiency |

| Crystallization | Cooling rate control, seed crystal addition | Slow cooling to 0-5°C | Nucleation control, crystal quality |

| Drying | Vacuum drying, temperature control | 40-60°C under vacuum | Moisture removal, thermal stability |

| Final Product Processing | Particle size control, packaging | Mesh size 100-200, inert atmosphere | Contamination prevention, yield optimization |

Quality Control Parameters

Comprehensive quality control systems ensure that manufactured chloroneb meets all specified requirements for chemical purity, physical properties, and performance characteristics. Chemical purity analysis employs gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) methodologies to quantify the active ingredient content, with specifications requiring minimum purity levels of 95.0% [10] [11].

Physical property testing includes melting point determination using capillary tube methods, with acceptable ranges between 128-132°C confirming proper crystal structure and purity [12] [10]. Water content analysis utilizes Karl Fischer titration techniques to ensure moisture levels remain below 0.5%, preventing hydrolysis and maintaining chemical stability [13].

Trace impurity analysis encompasses multiple analytical procedures including ion chromatography for chloride content determination (≤0.1%), inductively coupled plasma mass spectrometry for heavy metals quantification (≤10 ppm total), and GC-MS headspace analysis for residual solvent monitoring (≤500 ppm total) [13] [14].

Particle size distribution analysis employs laser diffraction techniques to verify that 90% of particles are smaller than 100 micrometers (D90 ≤ 100 μm), ensuring proper dissolution characteristics and application performance [15]. Visual appearance standards require white to off-white crystalline powder with no visible discoloration or foreign particles.

Stability-related testing includes pH measurement of 1% aqueous suspensions (6.0-8.0 range), loss on drying determination at 105°C (≤1.0%), and ash content analysis at 800°C (≤0.5%) to verify thermal stability and inorganic impurity levels [13] [15].

Related substances analysis utilizes HPLC with ultraviolet detection to quantify degradation products and synthetic impurities, with total related substances not exceeding 3.0% of the total sample [15]. Method validation includes system suitability testing, linearity verification, and precision assessment to ensure analytical reliability.

| Parameter | Specification | Test Method | Frequency | Reference Standard |

|---|---|---|---|---|

| Chemical Purity | ≥95.0% | GC-MS/High Performance Liquid Chromatography | Every batch | Certified reference material (CRM) |

| Melting Point | 128-132°C | Melting point apparatus (capillary method) | Every batch | Pharmacopoeia standard |

| Water Content | ≤0.5% | Karl Fischer titration | Every batch | USP <921> water determination |

| Chloride Content | ≤0.1% | Ion chromatography | Every batch | EP chloride test |

| Heavy Metals | ≤10 ppm | Inductively Coupled Plasma Mass Spectrometry | Every 10 batches | ICH Q3D guidelines |

| Residual Solvents | ≤500 ppm total | GC-MS headspace analysis | Every batch | ICH Q3C guidelines |

| Particle Size Distribution | D90 ≤ 100 μm | Laser diffraction particle size analyzer | Every 5 batches | USP <429> light diffraction |

| Appearance | White to off-white crystalline powder | Visual inspection under standard lighting | Every batch | Visual comparison standard |

| pH (1% suspension) | 6.0-8.0 | pH meter with calibrated electrode | Every batch | Buffer solution calibration |

| Loss on Drying | ≤1.0% | Thermogravimetric analysis at 105°C | Every batch | USP <731> loss on drying |

| Ash Content | ≤0.5% | Muffle furnace at 800°C | Every 10 batches | USP <281> residue on ignition |

| Related Substances | ≤3.0% total | HPLC with UV detection | Every batch | System suitability test |

Purity

Physical Description

Color/Form

XLogP3

Exact Mass

Boiling Point

268.0 °C

268 °C

Flash Point

Density

1.66

LogP

Odor

Appearance

Melting Point

134.0 °C

133-135 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 196 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 193 of 196 companies with hazard statement code(s):;

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

0.00 mmHg

3X10-3 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Suggested soil control of seedling diseases of cotton: demosan 65w: method: in-furrow spray; rate/acre: 1.3-2.0 lb active ingredient (ai); demosan 10d: method: in-furrow dust; rate/acre: 1-2 lb (ai); demosan 65w: method: planter-box or hopper box; rate/acre: 6.5 ounces/100 lb (ai) (seed overcoat). /From table/

Analytic Laboratory Methods

Product and residue analysis may be determined by GLC.

Method: EPA-TSC/NERL 508, Determination of Chlorinated Pesticides in Water by Gas Chromatography with an Electron Capture Detector; Analyte: chloroneb; Matrix: ground water and finished drinking water; Method Detection Limit: 0.5 ug/L.

Method: EPA-NERL 525.2, Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry; Analyte: chloroneb; Matrix: finished drinking water, source water, drinking water in any treatment stage; Method Detection Limit: 0.088 ug/L.

For more Analytic Laboratory Methods (Complete) data for CHLORONEB (8 total), please visit the HSDB record page.

Storage Conditions

Stability Shelf Life

Thermally stable up to the boiling point. Stable in water.

Dates

2: Guo J, Li Z, Sandy AL, Li A. Method development for simultaneous analyses of multiple legacy and emerging organic chemicals in sediments. J Chromatogr A. 2014 Nov 28;1370:1-8. doi: 10.1016/j.chroma.2014.10.031. Epub 2014 Oct 18. PubMed PMID: 25454124.

3: Liu C, Qiang ZM, Tian F, Zhang T. [Reactivity of several classes of pesticides with UV, ozone and permanganate]. Huan Jing Ke Xue. 2009 Jan;30(1):127-33. Chinese. PubMed PMID: 19353869.

4: Howell CR. Effect of Seed Quality and Combination Fungicide-Trichoderma spp. Seed Treatments on Pre- and Postemergence Damping-Off in Cotton. Phytopathology. 2007 Jan;97(1):66-71. doi: 10.1094/PHYTO-97-0066. PubMed PMID: 18942938.

5: Gu YH, Ko WH. Evidence for mitochondrial gene control of mating types in Phytophthora. Can J Microbiol. 2005 Nov;51(11):934-40. PubMed PMID: 16333332.

6: Peck AM, Hornbuckle KC. Gas-phase concentrations of current-use pesticides in Iowa. Environ Sci Technol. 2005 May 1;39(9):2952-9. PubMed PMID: 15926538.

7: Arao T, Asakura M, Suzuki Y, Tamura K, Okamoto A, Inubushi H, Miki M. Bioassay of various pesticides by microcalorimetry measuring the metabolic heat of yeast. Environ Sci. 2004;11(6):303-12. PubMed PMID: 15750576.

8: Ramesh MA, Laidlaw RD, Dürrenberger F, Orth AB, Kronstad JW. The cAMP signal transduction pathway mediates resistance to dicarboximide and aromatic hydrocarbon fungicides in Ustilago maydis. Fungal Genet Biol. 2001 Apr;32(3):183-93. PubMed PMID: 11343404.

9: Gu YH, Ko WH. Segregation following interspecific transfer of isolated nuclei between Phytophthora parasitica and P. capsici. Can J Microbiol. 2000 May;46(5):410-6. PubMed PMID: 10872076.

10: Gu YH, Ko WH. Occurrence of a parasexual cycle following the transfer of isolated nuclei into protoplasts of Phytophthora parasitica. Curr Genet. 1998 Aug;34(2):120-3. PubMed PMID: 9724414.

11: Frederick EK, Bischoff M, Throssell CS, Turco RF. Degradation of chloroneb, triadimefon, and vinclozolin in soil, thatch, and grass clippings. Bull Environ Contam Toxicol. 1994 Oct;53(4):536-42. PubMed PMID: 8000181.

12: Müller HM, Casperson G. [Use of cytochemical methods for diagnosis in fungicide research]. Acta Histochem Suppl. 1984;30:347-51. German. PubMed PMID: 6326192.

13: Martinez-Rossi NM, Azevedo JL. Two-way selection of mutants and revertants to chloroneb resistance in Aspergillus nidulans. Mutat Res. 1982 Sep;96(1):31-9. PubMed PMID: 6750388.

14: Lyr H, Casperson G. Anomalous cell wall synthesis in Mucor mucedo (L.) Fres. induced by some fungicides and other compounds related to the problem of dimorphism. Z Allg Mikrobiol. 1982;22(4):245-54. PubMed PMID: 7123995.

15: Kappas A. On the mechanisms of induced somatic recombination by certain fungicides in Aspergillus nidulans. Mutat Res. 1978 Aug;51(2):189-97. PubMed PMID: 357961.

16: Johnson AW, Sumner DR, Jaworski CA, Chalfant RB. Effects of management practices on nematode and fungi populations and okra yield. J Nematol. 1977 Apr;9(2):136-42. PubMed PMID: 19305580; PubMed Central PMCID: PMC2620234.

17: Azevedo JL, Santana EP, Bonatelli R Jr. Resistance and mitotic instability to chloroneb and 1,4-oxathiin in Aspergillus nidulans. Mutat Res. 1977 Apr;48(2):163-72. PubMed PMID: 327307.

18: Rhodes RC, Pease HL. Fate of chloroneb in animals. J Agric Food Chem. 1971 Jul-Aug;19(4):750-3. PubMed PMID: 5163857.

19: Zander M, Hutzinger O. Phosphorimetry of chloro- and nitro-aromatic fungicides. Bull Environ Contam Toxicol. 1970 Nov;5(6):565-8. doi: 10.1007/BF01539988. PubMed PMID: 23989423.

20: Gutenmann WH, Lisk DJ. Metabolic studies with Chloroneb fungicide in lactating cow. J Agric Food Chem. 1969 Sep;17(5):1008-10. doi: 10.1021/jf60165a041. PubMed PMID: 21428337.